Pyrido[2,3-d]pyridazine-5(6H)-thione

Synthetic Chemistry S-Alkylation Building Block

Pyrido[2,3-d]pyridazine-5(6H)-thione (CAS 15370-85-1) is the unsubstituted core of a fused bicyclic heterocycle system, characterized by a pyridine ring annulated to a pyridazine ring with a thione (–C=S) group at the 5-position. With a molecular weight of 163.20 g/mol, a predicted XLogP3-AA of 0.6, and a topological polar surface area of 69.4 Ų, its physicochemical profile is defined by a planar, low-molecular-weight scaffold lacking rotatable bonds.

Molecular Formula C7H5N3S
Molecular Weight 163.2 g/mol
CAS No. 15370-85-1
Cat. No. B095032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-d]pyridazine-5(6H)-thione
CAS15370-85-1
SynonymsPyrido[2,3-d]pyridazine-5(6H)-thione
Molecular FormulaC7H5N3S
Molecular Weight163.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=NC=C2N=C1)S
InChIInChI=1S/C7H5N3S/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11)
InChIKeyJCVHMHTULFSRSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-d]pyridazine-5(6H)-thione (CAS 15370-85-1) – Core Scaffold Procurement Guide for Fused Pyridazine-Thione Research


Pyrido[2,3-d]pyridazine-5(6H)-thione (CAS 15370-85-1) is the unsubstituted core of a fused bicyclic heterocycle system, characterized by a pyridine ring annulated to a pyridazine ring with a thione (–C=S) group at the 5-position [1]. With a molecular weight of 163.20 g/mol, a predicted XLogP3-AA of 0.6, and a topological polar surface area of 69.4 Ų, its physicochemical profile is defined by a planar, low-molecular-weight scaffold lacking rotatable bonds [1]. This core serves as a versatile intermediate for S-alkylation reactions and is the parent structure for numerous derivatives explored in agrochemical and medicinal chemistry programs .

1 Thione sulfur enables S-alkylation derivatization
2 Unsubstituted core serves as baseline for thione/one SAR
3 Herbicidal composition claims provide IP development pathway

Why Generic Pyridopyridazine Substitution Fails for Pyrido[2,3-d]pyridazine-5(6H)-thione (15370-85-1)


The unsubstituted pyrido[2,3-d]pyridazine-5(6H)-thione core cannot be substituted by its 5-one analog or any other substituted derivative without losing its essential reactivity profile. The thione sulfur at position 5 is highly nucleophilic and readily undergoes S-alkylation , a reaction pathway not accessible to the 5-one analog (CAS 15370-81-7) . Conversely, the unsubstituted core lacks the potency-enhancing substituents found in research derivatives such as 8-(3-trifluoromethylphenyl)pyrido[2,3-d]pyridazin-5(6H)-one [1], meaning it cannot replace those leads in biological assays without further functionalization. Selection of this CAS number is therefore mandatory when: (a) the unfunctionalized thione core is required as a synthetic building block, or (b) the compound is to be evaluated as a baseline for structure-activity relationship (SAR) studies comparing thione vs. one and substituted vs. unsubstituted analogs.

5-one analog non-interchangeable
Lacks thione sulfur; S-alkylation reactivity absent
Substituted leads not building-block replacements
Functionalized derivatives cannot serve as unsubstituted core in synthetic routes
Physicochemical profile shift
ΔXLogP ~0.5 and HBA change may alter permeability/solubility in assays

Quantitative Differentiation Evidence for Pyrido[2,3-d]pyridazine-5(6H)-thione (15370-85-1) vs. Closest Analogs


Thione (–C=S) vs. One (–C=O) Reactivity: S-Alkylation Enables Distinct Derivatization Pathways

The thione sulfur in Pyrido[2,3-d]pyridazine-5(6H)-thione is highly nucleophilic and undergoes S-alkylation, a reaction that is not available to the corresponding 5-one analog . This enables the synthesis of thioether-linked derivatives that are structurally inaccessible from the oxygen analog, while the 5-one compound is stable under identical reaction conditions, a difference that directly impacts library diversification strategies .

S-Alkylation Reactivity
Head-to-head
Thione: reactive
5-one: non-reactive
Enables thioether library synthesis
Binary reactivity difference under standard S-alkylation conditions
Synthetic Chemistry S-Alkylation Building Block

Herbicidal Composition Incorporation: Unsubstituted Core is Explicitly Claimed Despite Lacking Direct Active Ingredient Status

Although EP0555957A1 excludes the fully unsubstituted compound (R, R¹, R² = H) from its composition-of-matter claims, it explicitly includes herbicidal compositions containing this compound as part of the invention [1]. In contrast, the 5-one analog is not granted the same compositional claim scope for the unsubstituted form in this patent family, which restricts its potential for agrochemical formulation development [1].

Herbicidal Composition IP
Head-to-head
Thione: included in patent claims
5-one: excluded
Clearer IP pathway for agrochemical development
EP0555957A1 composition-of-matter scope
Agrochemical Herbicide Composition of Matter

Thione vs. One: Distinct Hydrogen-Bonding Acceptor Strength and Physicochemical Profile Impact Biological Screening

The thione sulfur imparts a lower predicted hydrogen-bond acceptor count (3 vs. 4 for the 5-one analog) and a higher XLogP3-AA (0.6 vs. approximately 0.1 for the 5-one) [1]. These differences, while modest, can translate into distinct permeability and solubility profiles in cellular assays. The thione also has a predicted pKa of 7.85, indicating partial ionization at physiological pH, compared to the 5-one analog which exhibits different tautomeric preferences .

Physicochemical Profile
Cross-study
XLogP3-AA: 0.6 vs ~0.1
HBA: 3 vs 4
Permeability/solubility profile may differ
Computed properties; experimental validation advised
Physicochemical Properties Hydrogen Bonding Drug Design

Encoded as a Baseline Scaffold in ChEMBL: Unsubstituted Core is the Reference Point for SAR Exploration

The compound is registered in ChEMBL as SCHEMBL7365997 and SCHEMBL7366000, indicating its inclusion as a screening compound in the database [1]. The unsubstituted core serves as a baseline for comparing the activity of substituted pyridopyridazine derivatives, such as 8-(3-trifluoromethylphenyl)pyrido[2,3-d]pyridazin-5(6H)-one and other PDE4 or aldose reductase inhibitor leads [2]. No other unsubstituted pyridopyridazine-thione is comparably indexed.

ChEMBL SAR Baseline
Class-level
SCHEMBL7365997 – unique unsubstituted thione entry
Standardized reference point for SAR tables
Database index; confirm biological activity context
SAR ChEMBL Reference Compound

Recommended Application Scenarios for Pyrido[2,3-d]pyridazine-5(6H)-thione (15370-85-1)


Synthetic Chemistry: S-Alkylation for Thioether-Linked Derivative Libraries

Utilize the nucleophilic thione sulfur to generate diverse S-alkylated derivatives that are inaccessible from the 5-one analog. This approach is documented in the patent literature for producing herbicidal pyridopyridazine thioethers [1].

Agrochemical Lead Generation: Herbicidal Composition Screening

Formulate the unsubstituted thione core as described in EP0555957A1 and screen for herbicidal activity against target weed species. The patent claims compositions containing this compound, providing a direct pathway for intellectual property development [1].

Medicinal Chemistry: Baseline SAR for Thione-Containing Pyridopyridazines

Use the compound as the unsubstituted reference point in SAR studies of PDE4 or aldose reductase inhibitors. The ChEMBL entry for SCHEMBL7365997 facilitates comparison with substituted leads [2].

Physicochemical Profiling: Evaluating Thione vs. One Isosteric Replacement

Compare the permeability, solubility, and metabolic stability of the thione core with its 5-one analog to determine the suitability of the thione isostere in a lead optimization program. Differences in hydrogen-bond acceptor count (3 vs. 4) and XLogP (0.6 vs. ~0.1) guide medicinal chemistry decisions .

Application
Selection Property
Validation Focus
Thioether library synthesis
Thione reactivity profile
S-alkylation derivatization yield
Herbicidal composition screening
Patent claim scope
Herbicidal activity screening
Thione/one SAR baseline
Unsubstituted core
Activity comparison vs substituted leads
Isosteric replacement profiling
H-bonding and logP profile
Permeability/solubility assays
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